Cas no 2138341-93-0 (rac-2-(2R,6S)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans)

Technical Introduction: rac-2-(2R,6S)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid (trans) is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl substituent. Its stereospecific trans configuration ensures structural precision, making it valuable in asymmetric synthesis and pharmaceutical intermediate applications. The Boc group enhances stability during synthetic manipulations, while the hydroxymethyl functionality offers versatility for further derivatization. This compound is particularly useful in peptidomimetics and bioactive molecule development due to its rigid morpholine scaffold and bifunctional reactivity. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
rac-2-(2R,6S)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans structure
2138341-93-0 structure
Product Name:rac-2-(2R,6S)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans
CAS No:2138341-93-0
MF:C12H21NO6
MW:275.2982442379
MDL:MFCD30609603
CID:4641100
PubChem ID:125511839
Update Time:2025-10-05

rac-2-(2R,6S)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans Chemical and Physical Properties

Names and Identifiers

    • rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans
    • rac-2-(2R,6S)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans
    • MDL: MFCD30609603
    • Inchi: 1S/C12H21NO6/c1-12(2,3)19-11(17)13-5-8(4-10(15)16)18-9(6-13)7-14/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9+/m1/s1
    • InChI Key: SOKIBMAVATWILZ-BDAKNGLRSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)C[C@@H](CO)O[C@H](CC(O)=O)C1

rac-2-(2R,6S)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid
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rac-2-(2R,6S)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans Related Literature

Additional information on rac-2-(2R,6S)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans

Rac-2-(2R,6S)-4-(tert-Butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic Acid, Trans: A Comprehensive Overview

Rac-2-(2R,6S)-4-(tert-Butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans, also identified by the CAS number 2138341-93-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of morpholines, which are six-membered heterocyclic compounds containing an oxygen atom and an amine group. The structure of this compound is characterized by a morpholine ring substituted with a tert-butoxy carbonyl group at position 4 and a hydroxymethyl group at position 6. Additionally, the compound features an acetic acid moiety attached to the morpholine ring at position 2.

The stereochemistry of this compound is specified as racemic (rac), with the configuration at positions 2R and 6S. This stereochemical arrangement is critical for determining the compound's physical properties, reactivity, and biological activity. The presence of the tert-butoxy carbonyl group (BOC) introduces steric hindrance and enhances the stability of the compound. The hydroxymethyl group at position 6 adds hydrophilic character to the molecule, potentially influencing its solubility and interaction with biological systems.

Recent studies have highlighted the importance of morpholine derivatives in drug discovery and development. Morpholines are known for their ability to form hydrogen bonds, which can enhance their binding affinity to target proteins. The BOC group in this compound serves as a protecting group for the amine functionality during synthesis, making it easier to manipulate other parts of the molecule without interfering with the amine's reactivity.

The synthesis of Rac-2-(2R,6S)-4-(tert-Butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans typically involves multi-step reactions, including nucleophilic substitutions, eliminations, and possibly stereochemical control techniques. The use of chiral catalysts or resolution methods is essential to achieve the desired stereochemistry at positions 2R and 6S.

In terms of applications, this compound may find utility in medicinal chemistry as a building block for more complex molecules or as a potential lead compound in drug design. Its unique structure suggests potential interactions with various biological targets, such as enzymes or receptors. Recent research has focused on optimizing the synthesis routes for similar compounds to improve yield and purity while maintaining stereochemical integrity.

The trans configuration of this compound adds another layer of complexity to its properties. In some cases, geometric isomerism can significantly affect pharmacokinetics and pharmacodynamics. For instance, the trans arrangement might influence how the molecule interacts with cellular membranes or enzymatic active sites.

From an environmental perspective, understanding the degradation pathways of such compounds is crucial for assessing their environmental impact. Studies on similar morpholine derivatives have shown that they can undergo hydrolysis under certain conditions, leading to biodegradation products that are less harmful to ecosystems.

In conclusion, Rac-2-(2R,6S)-4-(tert-Butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans (CAS No. 2138341-93-0) represents a promising molecule with diverse applications in organic synthesis and drug discovery. Its unique structure and stereochemistry make it a valuable tool for researchers exploring novel therapeutic agents or advanced materials.

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